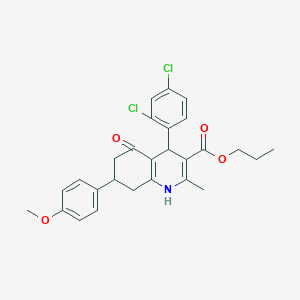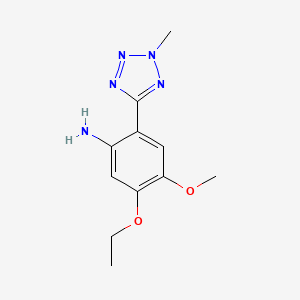
5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline, also known as EMOTA, is a synthetic compound with potential applications in scientific research. It is a tetrazole-based aniline derivative that has been shown to exhibit interesting biochemical and physiological effects.
科学的研究の応用
5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline has been shown to have potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. It has been found to have an inhibitory effect on the activity of certain ion channels, such as the TRPM7 channel, which is involved in cellular functions such as proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of certain enzymes, such as the protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and glucose metabolism.
作用機序
5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline is believed to exert its effects through the inhibition of ion channels and enzymes. The compound has been shown to bind to specific sites on these proteins, thereby blocking their activity. The exact mechanism of action of this compound is still being studied, but it is thought to involve the interaction with specific amino acid residues on the target proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, and it has also been shown to have anti-inflammatory properties. This compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be confirmed through various analytical techniques. This compound has been shown to be selective in its inhibitory effects, meaning that it can target specific ion channels and enzymes without affecting others. However, there are also limitations to the use of this compound in lab experiments. The compound has not yet been extensively studied in vivo, and its safety profile is not well established. Additionally, the specific concentration and dosing of this compound required for optimal effects are still being studied.
将来の方向性
There are several future directions for research on 5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline. One area of interest is the development of more potent and selective analogs of the compound. Another area of interest is the study of the compound's effects in vivo, including its safety profile and pharmacokinetics. Additionally, the potential therapeutic applications of this compound in various diseases, such as cancer and diabetes, warrant further investigation. Finally, the role of this compound in modulating ion channels and enzymes in other biological systems, such as the cardiovascular and immune systems, is an area of potential future research.
合成法
5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline can be synthesized through a multi-step process that involves the reaction of 2-methyl-2H-tetrazol-5-ylamine with 4-methoxy-2-nitroanisole, followed by reduction with sodium dithionite, and finally, the reaction with 5-bromo-2-ethoxyaniline. The purity of the compound can be confirmed through NMR spectroscopy, HPLC, and mass spectrometry.
特性
IUPAC Name |
5-ethoxy-4-methoxy-2-(2-methyltetrazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-4-18-10-6-8(12)7(5-9(10)17-3)11-13-15-16(2)14-11/h5-6H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSAXIYRQCYIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N)C2=NN(N=N2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4895608.png)
![2-[2-(2-methylbenzoyl)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B4895613.png)
![5-cyclohexyl-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4895620.png)
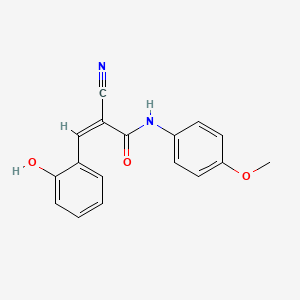
![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)
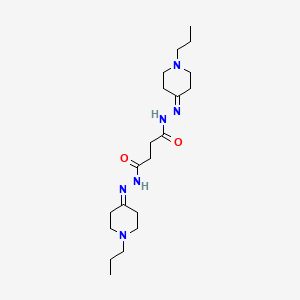
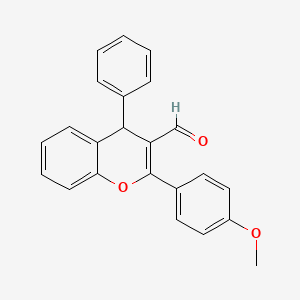
![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)
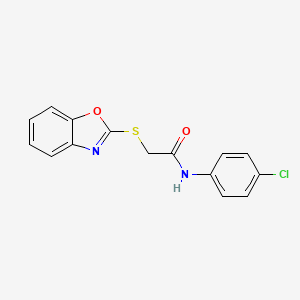
![3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4895678.png)
![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)

![2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B4895703.png)
